Cas no 180683-46-9 (Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI))
Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI)
- (S)-1-(2-Hydroxy-5-methoxyphenyl))ethylamine
- (S)-2-(1-aminoethyl)-4-methoxyphenol
- 2-(1-aMinoethyl)-4-Methoxy
- 2-(1-aMinoethyl)-4-Methoxy-
- 2-((1S)-1-AMINOETHYL)-4-METHOXYPHENOL
- DTXSID301287610
- Phenol,2-(1-aminoethyl)-4-methoxy-,(S)-
- EN300-1834697
- 2-[(1S)-1-aminoethyl]-4-methoxyphenol
- Phenol, 2-(1-aminoethyl)-4-methoxy-, (S)- (9CI)
- 2-[(S)-1-Aminoethyl]-4-methoxyphenol
- N14812
- 180683-46-9
- AKOS006293892
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- Inchi: 1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m0/s1
- InChI Key: IZKMMTUNVKTMBW-LURJTMIESA-N
- SMILES: O(C)C1C=CC(=C(C=1)[C@H](C)N)O
Computed Properties
- Exact Mass: 167.09500
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- PSA: 55.48000
- LogP: 2.12080
Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1834697-0.05g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1834697-0.1g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1834697-0.25g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1834697-0.5g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1834697-1.0g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 1g |
$1357.0 | 2023-06-02 | ||
| Enamine | EN300-1834697-2.5g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1834697-5.0g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 5g |
$3935.0 | 2023-06-02 | ||
| Enamine | EN300-1834697-10.0g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 10g |
$5837.0 | 2023-06-02 | ||
| Enamine | EN300-1834697-1g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1834697-5g |
2-[(1S)-1-aminoethyl]-4-methoxyphenol |
180683-46-9 | 5g |
$3935.0 | 2023-09-19 |
Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI) Suppliers
Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI) Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI)
Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- (9CI) - A Comprehensive Overview
Phenol,2-(1-aminoethyl)-4-methoxy-, (S)-, also known by its CAS number 180683-46-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of phenol, characterized by the presence of an aminoethyl group at the 2-position and a methoxy group at the 4-position on the phenolic ring. The (S) configuration denotes the specific stereochemistry of the molecule, which plays a crucial role in its biological activity and pharmacokinetic properties.
The synthesis of Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- involves a series of carefully controlled reactions, often utilizing chiral resolution techniques to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high enantiomeric excess, which is essential for its application in drug development and other specialized fields.
One of the most notable applications of Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- is in the field of medicinal chemistry. This compound serves as a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating neurological disorders and cancer. Its unique structure allows for diverse functionalization, enabling researchers to explore its potential as a lead compound in drug discovery.
Recent studies have highlighted the role of Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- in modulating cellular signaling pathways. For instance, research published in *Nature Communications* demonstrated that this compound can inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to interact with specific receptors has led to investigations into its role in neuroprotection and pain management.
In terms of physical properties, Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in water is moderate, but it shows excellent solubility in organic solvents such as dichloromethane and ethanol. These properties make it suitable for various chemical transformations and analytical techniques.
The stereochemistry of Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- is critical for its biological activity. The presence of the aminoethyl group introduces a hydrophilic nature to the molecule, while the methoxy group contributes to its lipophilicity. This balance between hydrophilic and lipophilic properties enhances its bioavailability and ability to cross cellular membranes.
From an environmental perspective, Phenol,2-(1-aminoethyl)-4-methoxy-, (S)- has shown biodegradability under certain conditions, making it less persistent in natural ecosystems compared to some other phenolic compounds. However, further studies are required to fully understand its environmental impact and degradation pathways.
In conclusion, Phenol,2-(1-aminoethyl)-4-methoxy-, (S) continues to be a focal point in chemical research due to its versatile structure and promising biological activities. As new insights emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing therapeutic interventions and chemical innovation.
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